5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYYXPWHYIYFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565310 | |
| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66145-20-8 | |
| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of the versatile synthetic building block, Meldrum's acid. This document is intended to serve as a technical resource for professionals in chemical research and drug development, offering insights into the unique characteristics and potential uses of this compound.
Introduction: The Significance of Meldrum's Acid and its Halogenated Analogs
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cornerstone reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its conformational rigidity.[1] These features make it an excellent substrate for a wide array of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and alkylations.[2][3] The introduction of a halogen atom, such as bromine, at the reactive C-5 position creates a valuable intermediate with altered reactivity, opening up new avenues for synthetic transformations.
This compound serves as a precursor to a variety of functionalized molecules. The presence of the bromine atom introduces a leaving group at the acidic carbon, enabling a range of nucleophilic substitution reactions and expanding its utility in the construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 5-Bromo-Meldrum's acid | N/A |
| CAS Number | 66145-20-8 | N/A |
| Molecular Formula | C₆H₇BrO₄ | N/A |
| Molecular Weight | 223.02 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | General knowledge |
Tabulated Physicochemical Data
While extensive experimental data for this compound is not widely published, the properties of the parent compound, Meldrum's acid, provide a useful benchmark.
| Property | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | This compound |
| Melting Point | 94-96 °C (decomposes)[1][4] | Data not available |
| Boiling Point | Decomposes upon heating[5] | Data not available |
| Solubility | Soluble in dioxane, methanol, ethanol, and acetone; sparingly soluble in water.[1][4][6] | Expected to be soluble in polar organic solvents. |
| pKa (of C-5 proton) | ~4.97[1] | N/A (no C-5 proton) |
Synthesis and Handling
The synthesis of this compound involves the direct bromination of Meldrum's acid.
Synthetic Pathway
The preparation of this compound is achieved through the electrophilic substitution of the acidic C-5 proton of Meldrum's acid with a bromine source.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the known reactivity of Meldrum's acid.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolution: Dissolve Meldrum's acid in a suitable inert solvent in a reaction vessel equipped with a stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (NBS is often preferred for its ease of handling) to the cooled solution while stirring.
-
Reaction: Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[8] Given the thermal sensitivity of Meldrum's acid, refrigeration is advisable.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond at the C-5 position.
Nucleophilic Substitution Reactions
The bromine atom at the C-5 position is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the C-5 position.
This reactivity enables the synthesis of a diverse library of 5-substituted Meldrum's acid derivatives, which can be further transformed into various target molecules.
Precursor to Ketenes
Like other Meldrum's acid derivatives, the 5-bromo analog can be a precursor to highly reactive ketenes upon thermolysis.[2] The resulting bromoketene can participate in cycloaddition reactions to form complex cyclic systems.
Applications in Drug Discovery and Development
The ability to introduce diverse functionalities at the C-5 position makes this compound a valuable intermediate in the synthesis of pharmacologically active compounds.[5] The Meldrum's acid scaffold is present in a variety of bioactive molecules, and the 5-bromo derivative provides a convenient handle for late-stage functionalization in a drug discovery program.
Spectroscopic Characterization
While a definitive, published spectrum for this compound is not available, the expected spectroscopic features can be predicted based on the structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The key signals would be:
-
A singlet for the two equivalent methyl groups at the C-2 position.
-
The absence of a signal for the C-5 proton, which is present in the spectrum of the parent Meldrum's acid.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show characteristic signals for:
-
The quaternary C-2 carbon.
-
The two equivalent methyl carbons at C-2.
-
The two equivalent carbonyl carbons (C-4 and C-6).
-
The C-5 carbon, which would be shifted due to the presence of the bromine atom.
Conclusion
This compound is a valuable synthetic intermediate that extends the utility of Meldrum's acid chemistry. Its ability to undergo nucleophilic substitution at the C-5 position provides a powerful tool for the synthesis of a wide range of functionalized molecules. This technical guide has provided an overview of its known and predicted physicochemical properties, a general synthetic protocol, and insights into its reactivity and potential applications. Further research into the specific properties and reactions of this compound is warranted to fully exploit its potential in organic synthesis and drug discovery.
References
-
Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Meldrum's acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
-
Prousek, J. (1991). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Collection of Czechoslovak Chemical Communications, 56(6), 1361-1364. Retrieved from [Link]
-
Tilstam, U., & Tilstam, U. (2021). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry, 19(23), 5014-5027. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione. Retrieved from [Link]
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Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of chemical research, 43(3), 440–454. Retrieved from [Link]
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Fillion, E., & Dumas, A. M. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. Retrieved from [Link]
-
Chen, B., & Wang, M. (2017). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 41(2), 72-74. Retrieved from [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Retrieved from [Link]
-
Chen, F. M. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-569. Retrieved from [Link]
-
Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 20.8b Reactions of Acid Halides [Video]. YouTube. [Link]
-
Rosli, N. A., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Retrieved from [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
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A Comprehensive Spectroscopic Guide to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: Unveiling the Molecular Architecture of a Versatile Reagent
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5-bromo-Meldrum's acid, is a halogenated derivative of the highly versatile synthetic building block, Meldrum's acid.[1][2] The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, has a rich history in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility in a myriad of carbon-carbon bond-forming reactions.[3][4][5] The introduction of a bromine atom at the C5 position significantly modulates the electronic properties and reactivity of the molecule, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus extends beyond a mere presentation of data; this guide elucidates the rationale behind the expected spectral features, offers insights into data interpretation, and provides detailed experimental protocols for acquiring high-quality spectroscopic data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic signatures. The structure of this compound is presented below, with key functional groups highlighted.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the protons and carbon atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5-bromo-Meldrum's acid is expected to be relatively simple, reflecting the molecule's symmetry.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | Singlet | 1H | CH-Br (C5-H) |
| ~1.8 | Singlet | 6H | 2 x CH₃ (gem-dimethyl) |
Interpretation and Rationale:
The two geminal methyl groups at the C2 position are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons. Based on data from numerous Meldrum's acid derivatives, this signal typically resonates around 1.7-1.8 ppm.[6] The methine proton at the C5 position, being attached to a carbon bearing an electronegative bromine atom and flanked by two carbonyl groups, will be significantly deshielded and is predicted to appear as a singlet further downfield. For comparison, the methine proton in 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione appears at approximately 4.78 ppm.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C4, C6) |
| ~105 | C(CH₃)₂ (C2) |
| ~45 | CH-Br (C5) |
| ~28 | CH₃ (gem-dimethyl) |
Interpretation and Rationale:
The carbonyl carbons (C4 and C6) are expected to be the most downfield signals, typically appearing around 165 ppm in Meldrum's acid derivatives.[6] The quaternary carbon of the acetal group (C2) is anticipated to resonate at approximately 105 ppm. The carbon atom bearing the bromine (C5) will be significantly shifted downfield due to the electronegativity of the halogen. The equivalent methyl carbons of the gem-dimethyl group are expected to appear at around 28 ppm.[6]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1740 | Strong, Sharp | C=O stretch (asymmetric) |
| ~1740 - 1700 | Strong, Sharp | C=O stretch (symmetric) |
| ~1390 - 1370 | Medium | C-H bend (gem-dimethyl) |
| ~1200 - 1000 | Strong | C-O stretch (ester) |
| ~700 - 550 | Medium-Strong | C-Br stretch |
Interpretation and Rationale:
The most prominent features in the IR spectrum will be the strong, sharp absorption bands corresponding to the carbonyl stretching vibrations of the cyclic diester. Due to coupling, two distinct C=O stretching bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of the gem-dimethyl group will be indicated by characteristic C-H bending vibrations. The C-O stretching of the ester linkages will also give rise to strong absorptions. The C-Br stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Ion | Comments |
| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 164/166 | [M - C₃H₆O]⁺ | Loss of acetone from the molecular ion. |
| 143 | [M - Br]⁺ | Loss of the bromine radical. |
| 58 | [C₃H₆O]⁺ | Acetone fragment. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222 and 224, with approximately equal intensities, which is a definitive indicator of the presence of one bromine atom. A common fragmentation pathway for Meldrum's acid derivatives is the loss of acetone (58 Da), which would result in fragments at m/z 164 and 166. Another likely fragmentation is the loss of the bromine radical (79 or 81 Da) to give a peak at m/z 143. The base peak may correspond to a stable fragment such as the acetone cation radical at m/z 58.
Caption: Plausible fragmentation pathway for this compound in MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid with a defined melting point, GC-MS with a heated injection port is a viable option.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and obtain a characteristic fragmentation pattern. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectroscopic data, based on the analysis of closely related compounds and fundamental principles of spectroscopy, provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols outlined in this guide are designed to enable the acquisition of high-quality, reliable data, thereby ensuring the scientific integrity of research and development endeavors that utilize this versatile brominated Meldrum's acid derivative.
References
-
Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. Available at: [Link]
-
Meldrum's acid - Wikipedia. Available at: [Link]
-
2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem. Available at: [Link]
-
2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. Available at: [Link]
-
5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | C7H9BrO4 - PubChem. Available at: [Link]
-
Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes - ResearchGate. Available at: [Link]
-
Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: Unlocking Novel Molecular Scaffolds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, often from an aldehyde or ketone. A particularly reactive and versatile active methylene compound is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] Its high acidity at the C-5 position makes it an excellent substrate for Knoevenagel condensations, often proceeding under mild conditions, sometimes even without a catalyst.[1]
This guide provides a detailed exploration of the Knoevenagel condensation utilizing a functionalized derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (brominated Meldrum's acid). The introduction of a bromine atom at the reactive C-5 position offers a unique handle for further synthetic transformations, opening avenues for the creation of complex molecular architectures relevant to drug discovery and materials science. The resulting brominated α,β-unsaturated products can serve as versatile intermediates for cross-coupling reactions, nucleophilic substitutions, and the synthesis of novel heterocyclic systems.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the procedural steps.
Scientific Principles and Mechanistic Insights
The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.
The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) is a key factor in its reactivity, facilitating enolate formation even with weak bases.[2] In the case of this compound, the presence of the electron-withdrawing bromine atom is expected to further acidify the remaining C-5 proton, potentially accelerating the initial deprotonation step. However, the steric bulk of the bromine atom may also influence the rate of the subsequent nucleophilic attack.
Figure 1: Generalized mechanism of the Knoevenagel condensation with 5-Bromo-Meldrum's acid.
Experimental Protocols
Part 1: Synthesis of this compound
A reliable method for the synthesis of the starting material is crucial. The following protocol is adapted from established procedures for the halogenation of active methylene compounds.
Materials and Reagents:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Part 2: Knoevenagel Condensation with Aromatic Aldehydes
The following protocol provides a general procedure for the Knoevenagel condensation of this compound with a variety of aromatic aldehydes. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (select one):
-
Piperidine (basic catalyst)
-
Boric acid (mild Lewis acid catalyst)[3]
-
-
Solvent (select one):
-
Ethanol
-
Toluene
-
Dichloromethane (DCM)
-
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Figure 2: Experimental workflow for the Knoevenagel condensation.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and the chosen solvent.
-
Catalyst Addition: Add the selected catalyst. For piperidine, a catalytic amount (e.g., 0.1 eq) is typically sufficient. For boric acid, 10 mol% can be used.[3]
-
Reaction:
-
For ethanol or DCM: Heat the reaction mixture to reflux and stir.
-
For toluene: Utilize a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Heat to reflux.
-
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If a basic catalyst was used, it may be beneficial to wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the catalyst.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Outcomes and Parameters
The choice of catalyst and solvent can significantly impact the reaction time and yield. The following table provides a hypothetical summary based on general principles of Knoevenagel condensations. Experimental validation is required for specific substrates.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | Piperidine (0.1 eq) | Ethanol | Reflux | 2-4 | High |
| 4-Chlorobenzaldehyde | Boric Acid (10 mol%)[3] | Toluene | Reflux | 4-6 | Moderate to High |
| 4-Methoxybenzaldehyde | None | Ethanol | Reflux | 6-8 | Moderate |
| Benzaldehyde | None | Toluene | Reflux | >12 | Low to Moderate |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient reaction temperature or time- Steric hindrance from the aldehyde | - Use a fresh batch of catalyst.- Increase the reaction temperature and/or extend the reaction time.- Consider a more potent catalyst or a different solvent. |
| Formation of multiple products | - Side reactions such as self-condensation of the aldehyde or Michael addition.- Decomposition of the starting material or product. | - Lower the reaction temperature.- Use a milder catalyst.- Carefully monitor the reaction and stop it once the desired product is formed. |
| Difficulty in purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound provides a powerful and flexible method for the synthesis of highly functionalized α,β-unsaturated compounds. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthetic potential of this versatile building block. The brominated products are poised for further elaboration, offering a gateway to a diverse range of novel molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. Further investigations could focus on expanding the substrate scope to include aliphatic aldehydes and ketones, as well as exploring the use of green and more sustainable catalytic systems.
References
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Institutional Repository. [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Journal. [Link]
-
Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research. [Link]
-
Recent Developments on Five-Component Reactions. (2018). MDPI. [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
-
Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. ResearchGate. [Link]
-
Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. [Link]
-
2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]
Sources
Application Notes & Protocols: The Unique Reactivity of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Domino Michael Addition-Cyclopropanation Reactions
Introduction: Beyond a Simple Michael Donor
For researchers, synthetic chemists, and professionals in drug development, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cornerstone reagent for carbon-carbon bond formation. Its high acidity (pKa ≈ 4.97) and rigid structure make it an exceptional nucleophile in a variety of transformations, most notably the Michael addition.[1][2] While the parent Meldrum's acid is a workhorse, its 5-bromo derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione , offers a unique and powerful synthetic pathway that extends beyond simple 1,4-conjugate addition.
The presence of the bromine atom at the activated C-5 position transforms the reagent from a simple Michael donor into a bifunctional tool for domino reactions. Instead of yielding a simple linear adduct, the 5-bromo derivative engages in a sequential Michael Addition-Intramolecular Alkylation cascade. This process allows for the rapid construction of highly functionalized and sterically congested cyclopropane rings, which are valuable motifs in medicinal chemistry and materials science.
This guide provides an in-depth exploration of this specific application, detailing the underlying mechanistic principles, providing field-proven protocols, and explaining the causality behind the experimental design to empower researchers to leverage this unique reactivity.
Core Concept: A Tandem Reaction Pathway
The utility of 5-bromo-Meldrum's acid in this context is realized in a one-pot, multi-component reaction. The process is not a simple addition but a sophisticated domino sequence. A key insight into this process comes from studies on the one-pot reaction of Meldrum's acid, various aldehydes, and a bromine source (like cyanogen bromide) in the presence of a base, which proceeds via the in situ formation of 5-bromo-Meldrum's acid.[3]
The reaction cascade can be dissected into four key stages:
-
Formation of the Michael Acceptor: An aldehyde and a molecule of Meldrum's acid undergo a Knoevenagel condensation to form a highly electrophilic alkylidene Meldrum's acid derivative. This serves as the Michael acceptor.[4]
-
Generation of the Nucleophile: A second molecule of Meldrum's acid is brominated in situ (or 5-bromo-Meldrum's acid is used directly). A base, typically a tertiary amine like triethylamine, deprotonates the 5-bromo-Meldrum's acid at the C-5 position to generate a resonance-stabilized enolate. This is our key nucleophile.
-
The Michael Addition: The enolate of 5-bromo-Meldrum's acid attacks the β-carbon of the alkylidene Meldrum's acid (the Michael acceptor) in a classic 1,4-conjugate addition. This forms a transient, highly functionalized intermediate.
-
Intramolecular Alkylation (Cyclopropanation): The newly formed enolate within the intermediate immediately undergoes an intramolecular SN2 reaction, attacking the carbon bearing the bromine atom. This step displaces the bromide and forges the three-membered ring, yielding the final, densely substituted cyclopropane product.[3]
This tandem approach is highly efficient, building molecular complexity rapidly from simple starting materials in a single operation.
Mechanistic Rationale & Visualization
Understanding the sequence is critical for troubleshooting and optimization. The base plays a dual role: it catalyzes the initial Knoevenagel condensation and generates the key nucleophile from 5-bromo-Meldrum's acid. The choice of a non-nucleophilic base like triethylamine is crucial to avoid side reactions.
Caption: Figure 1: Domino Michael Addition-Intramolecular Alkylation Pathway.
Experimental Protocols & Considerations
The following protocol is a generalized procedure based on established methodologies for the synthesis of substituted cyclopropanes using a Meldrum's acid derivative.[3] Researchers should adapt this protocol based on the specific reactivity of their chosen aldehyde.
Materials & Equipment
-
Reactants: this compound, Meldrum's acid, desired aldehyde, triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous.
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating is required).
-
Workup: Separatory funnel, rotary evaporator, silica gel for chromatography.
-
Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: One-Pot Synthesis of Substituted Cyclopropanes
Causality: This one-pot procedure is designed for efficiency. By combining all reactants, the sequential generation of the Michael acceptor and the nucleophile occurs in the same vessel, allowing the key C-C bond formations to proceed without isolating intermediates.
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Meldrum’s acid (1.0 eq) and the chosen aldehyde (1.0 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous dichloromethane (e.g., 0.1 M final concentration). Stir the mixture at room temperature until the solids are dissolved.
-
Addition of 5-Bromo-Meldrum's Acid: Add this compound (1.0 eq) to the reaction mixture.
-
Base Addition (Initiation): Slowly add triethylamine (2.0-2.2 eq) to the stirred solution at room temperature over 5-10 minutes. The addition of the base is often exothermic and may be accompanied by a color change.
-
Expert Insight: The slow addition of the base is critical. A rapid addition can lead to uncontrolled side reactions and polymerization. Using slightly more than two equivalents of base ensures complete formation of the enolate and neutralization of the HBr byproduct from the final cyclization step.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the aldehyde's reactivity.
-
Workup & Quenching:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.
-
Self-Validation: The aqueous washes are crucial for removing the triethylammonium salts and other water-soluble byproducts, which simplifies the subsequent purification.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cyclopropane derivative.
-
Data Presentation: Substrate Scope & Yields
The efficiency of this domino reaction is highly dependent on the nature of the aldehyde used. The table below summarizes typical results observed in the literature for this type of transformation.[3]
| Entry | Aldehyde (R-CHO) | Product Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 95% |
| 2 | 4-Chlorobenzaldehyde | 92% |
| 3 | Benzaldehyde | 88% |
| 4 | 4-Methoxybenzaldehyde | 85% |
| 5 | 2-Thiophenecarboxaldehyde | 90% |
| 6 | Cinnamaldehyde | 82% |
Analysis: Aromatic aldehydes are excellent substrates for this reaction, with both electron-withdrawing and electron-donating groups being well-tolerated, leading to high yields. Heterocyclic and α,β-unsaturated aldehydes are also effective, demonstrating the broad applicability of the protocol.
Logical Workflow Visualization
The experimental process can be streamlined by following a clear, logical workflow.
Caption: Figure 2: Experimental Workflow for Cyclopropanation.
Conclusion & Future Outlook
This compound is a powerful reagent that should be viewed not as a simple Michael donor, but as a progenitor of highly substituted cyclopropanes via a domino Michael addition-intramolecular alkylation pathway. This one-pot, multi-component strategy offers a highly efficient route to build molecular complexity from readily available starting materials. For drug development professionals, this methodology provides rapid access to novel chemical scaffolds. For research scientists, it represents a robust tool for the synthesis of complex target molecules. Future work in this area may explore the development of catalytic asymmetric versions of this reaction to control the stereochemistry of the densely functionalized cyclopropane products.
References
-
Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research.[Link]
-
The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry.[Link]
-
Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate.[Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository.[Link]
-
The Conjugate Addition of Novel Nucleophiles and Catalytic Intramolecular Tandem[4][5]-Hydride Shift / Cyclization and Friedel-Crafts Acylation with Alkylidene Meldrum's Acid Derivatives. CORE.[Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal.[Link]
-
New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum's acid with aldehydes and BrCN in the presence of Et3N. Arkivoc.[Link]
-
Conjugate Addition Reactions. YouTube.[Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Organic Chemistry Portal.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry.[Link]
Sources
- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a Versatile Malonic Acid Equivalent
Introduction: Beyond Traditional Malonic Esters
In the realm of organic synthesis, the malonic ester synthesis is a cornerstone for the formation of carbon-carbon bonds, enabling the straightforward conversion of alkyl halides to carboxylic acids with a two-carbon extension. However, the classical approach using diethyl malonate or similar acyclic esters often requires strongly basic conditions and can present challenges in terms of reactivity and selectivity. To overcome these limitations, synthetic chemists have developed a range of malonic acid equivalents, with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, emerging as a particularly advantageous alternative.[1]
Meldrum's acid exhibits a significantly higher acidity (pKa ≈ 4.97) compared to acyclic malonates, allowing for deprotonation under milder basic conditions.[1] This heightened acidity is attributed to the rigid cyclic structure of the molecule. This application note focuses on a key derivative, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-bromo-Meldrum's acid), and its utility as a potent and versatile malonic acid equivalent for advanced organic synthesis. The introduction of a bromine atom at the C-5 position transforms the nucleophilic character of the parent Meldrum's acid into an electrophilic one at the same position, opening up new avenues for C-C and C-heteroatom bond formation.
Synthesis of this compound: A Preparative Protocol
The synthesis of the parent Meldrum's acid is a well-established procedure involving the condensation of malonic acid and acetone.[2] The subsequent bromination at the C-5 position can be achieved through direct halogenation.
Part 1: Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
This protocol is adapted from established literature procedures.[2]
Materials:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine malonic acid, acetone, and acetic anhydride.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture while maintaining the temperature at 0-5 °C.
-
Continue stirring the reaction mixture in the ice bath for approximately 3 hours.
-
Gradually add cold water to the reaction mixture to precipitate the product.
-
Maintain the mixture at 0 °C for an additional hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and air-dry to obtain Meldrum's acid.
Part 2: Synthesis of this compound
This protocol is based on the general principle of direct bromination of active methylene compounds.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
A suitable base (e.g., pyridine, sodium carbonate)
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Anhydrous dichloromethane (or another suitable inert solvent)
Procedure:
-
Dissolve Meldrum's acid in anhydrous dichloromethane in a flask protected from moisture.
-
Cool the solution in an ice bath.
-
Add one equivalent of a suitable base (e.g., pyridine) dropwise to the stirred solution.
-
Slowly add one equivalent of bromine (dissolved in dichloromethane) or N-bromosuccinimide to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Reaction Mechanisms and Applications as a Malonic Acid Equivalent
5-Bromo-Meldrum's acid serves as an electrophilic malonic acid synthon. The bromine atom acts as a leaving group, allowing for nucleophilic substitution at the C-5 position. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.
Figure 1: General reaction pathway of 5-Bromo-Meldrum's acid with a nucleophile.
Protocol 1: C-Alkylation with Enolates
This protocol describes a general procedure for the reaction of 5-bromo-Meldrum's acid with a ketone enolate to form a 1,3-dicarbonyl compound precursor.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) or another suitable base
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
-78 °C cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of LDA solution, and stir for 30 minutes to generate the lithium enolate.
-
In a separate flask, dissolve 5-bromo-Meldrum's acid in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the 5-bromo-Meldrum's acid solution via cannula.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Protocol 2: Reaction with Grignard Reagents
This protocol outlines the reaction with a Grignard reagent, leading to the formation of a C-C bond.
Materials:
-
Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide)
-
This compound
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-Meldrum's acid in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of the Grignard reagent solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by column chromatography.
Subsequent Transformations: Decarboxylation to Valuable Products
The true utility of using a malonic acid equivalent is realized in the subsequent transformations of the C-5 substituted Meldrum's acid derivatives. These compounds can be readily converted to ketones or esters through decarboxylation.
Figure 2: Workflow from 5-bromo-Meldrum's acid to final products.
Protocol 3: Decarboxylative Ketonization
Procedure:
-
Hydrolyze the 5-substituted Meldrum's acid derivative by heating in an aqueous acidic solution (e.g., 1 M HCl).
-
The resulting substituted malonic acid is often unstable and decarboxylates upon further heating to yield the corresponding ketone.
-
Extract the product with a suitable organic solvent and purify as necessary.
Protocol 4: Decarboxylative Esterification
Procedure:
-
Reflux the 5-substituted Meldrum's acid derivative in an alcohol (e.g., ethanol) containing a catalytic amount of acid (e.g., sulfuric acid) or base.
-
The reaction proceeds through alcoholysis of the dioxane ring followed by decarboxylation to yield the corresponding β-keto ester.[3]
-
Remove the solvent and purify the ester by distillation or chromatography.
Data Summary
The following table provides a qualitative summary of the expected reactivity and potential yields. Specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each specific application.
| Nucleophile (Nu⁻) | Product Type | Expected Yield | Notes |
| Ketone Enolate | 1,5-Dicarbonyl precursor | Moderate to High | Requires strong, non-nucleophilic base. |
| Grignard Reagent | C-5 Alkylated/Arylated product | Moderate | Potential for side reactions. |
| Amine (R₂NH) | 5-Amino-Meldrum's Acid | Moderate to High | Can be a mild and efficient process. |
| Thiol (RSH) | 5-Thio-Meldrum's Acid | Moderate to High | Generally a clean reaction. |
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Meldrum's Acid: Irritating to eyes, respiratory system, and skin.[4]
-
Hazards of Brominated Compounds: Brominated organic compounds can be lachrymatory and corrosive. Avoid inhalation of dust and vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent that serves as an electrophilic malonic acid equivalent. Its ability to react with a wide range of nucleophiles under relatively mild conditions, followed by straightforward decarboxylation, provides a valuable synthetic route to a variety of important organic molecules. The protocols and information provided in this application note offer a solid foundation for researchers and drug development professionals to explore the utility of this reagent in their synthetic endeavors.
References
-
Organic Syntheses. Meldrum's Acid in Organic Synthesis. Available from: [Link]
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. Available from: [Link]
- Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597.
- Cracking Meldrum's Acid: Lowering the Temper
- Meldrum's Acid. (n.d.). No Added Chemicals.
- Meldrum's acid. (n.d.). Wikipedia.
- Best Meldrum Acid: Properties, Synthesis & Key Applic
- Uses and Synthesis of Meldrum's acid. (2022, March 22). ChemicalBook.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Meldrum's acid. (n.d.). AK Scientific, Inc.
- MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. (n.d.).
- Application Notes and Protocols: Reaction of Grignard Reagents with 1,3-Dioxolane Deriv
- Alkylation of Thiols in Green Mediums. (n.d.).
- N-Dealkyl
- Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. (n.d.).
- Meldrum's acid MSDS. (n.d.). Alkali Metals Limited.
- C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-. (n.d.). University of Kentucky X-Ray Crystallography Facility.
- Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry.
- 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- SAFETY D
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis and handling of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive and versatile intermediate in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable compound. Here, we address common challenges encountered during its preparation and use, providing field-proven insights and solutions to optimize your experimental outcomes.
Introduction to a Versatile Reagent
This compound, often referred to as 5-bromo-Meldrum's acid, is a powerful electrophilic brominating agent and a key building block for the synthesis of complex molecular architectures. Its utility stems from the inherent reactivity of the parent Meldrum's acid, a cyclic derivative of malonic acid. The high acidity of the C-5 proton (pKa ≈ 4.97) makes Meldrum's acid readily susceptible to electrophilic substitution, allowing for the introduction of a bromine atom at this position.[1]
The resulting 5-bromo derivative is a valuable intermediate for several reasons:
-
Electrophilic Bromine Source: It can serve as a mild and selective source of electrophilic bromine for various transformations.
-
Carbon-Carbon Bond Formation: The bromine atom can be displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds.
-
Precursor to Ketenes: Like other Meldrum's acid derivatives, it can undergo thermal decomposition to generate highly reactive ketene intermediates.[2]
Despite its synthetic potential, the preparation and handling of 5-bromo-Meldrum's acid are not without challenges. Its inherent instability and reactivity necessitate careful control over reaction conditions to ensure high yields and purity. This guide will provide a comprehensive troubleshooting framework to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis & Purity
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the bromination of Meldrum's acid are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.
Causality Behind Experimental Choices: The bromination of Meldrum's acid is an electrophilic substitution reaction. The high acidity of the C-5 proton allows for the formation of an enolate anion in the presence of a base, which then attacks the electrophilic bromine source. The choice of brominating agent, solvent, and base is critical to favor the desired mono-bromination and minimize side reactions.
Troubleshooting Steps:
-
Incomplete Deprotonation: For the reaction to proceed efficiently, the Meldrum's acid must be fully deprotonated to form the reactive enolate.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. For direct bromination with elemental bromine (Br₂), a base is required to neutralize the HBr byproduct and drive the reaction to completion. Pyridine is a commonly used base for this purpose.
-
-
Suboptimal Brominating Agent: The choice of brominating agent can significantly impact the reaction's success.
-
Solution: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative. NBS can reduce the formation of the dibromo byproduct and is generally easier to handle.
-
-
Decomposition of the Product: 5-Bromo-Meldrum's acid is thermally and hydrolytically unstable. Prolonged reaction times or exposure to high temperatures or moisture can lead to significant product loss.
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Monitor the reaction closely by TLC to determine the point of completion and avoid unnecessarily long reaction times. During workup, use cold, anhydrous solvents and minimize exposure to water.
-
-
Inefficient Workup and Purification: The product can be lost during the workup and purification steps if not handled correctly.
-
Solution: A non-aqueous workup is preferable. After the reaction, the reaction mixture can be filtered to remove any precipitated salts (e.g., pyridinium hydrobromide). The product can then be precipitated from the filtrate by the addition of a non-polar solvent like hexanes. Recrystallization should be performed rapidly from a minimal amount of a suitable solvent system, such as dichloromethane/hexanes, at low temperatures.
-
Recommended Starting Protocol (for optimization):
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity Meldrum's acid | Impurities in the starting material can lead to side reactions. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq.) | Milder and more selective than Br₂. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively solubilizes reactants. |
| Base | Pyridine (1.1 eq.) | Neutralizes HBr byproduct from potential side reactions with Br2. |
| Temperature | 0°C to room temperature | Minimizes thermal decomposition of the product. |
| Reaction Time | Monitor by TLC (typically 1-4 hours) | Avoids prolonged reaction times that can lead to degradation. |
| Workup | Anhydrous, rapid workup | Prevents hydrolytic decomposition. |
| Purification | Rapid recrystallization at low temperature | Minimizes decomposition during purification. |
Question 2: I am observing the formation of a significant amount of 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. How can I prevent this over-bromination?
Answer: The formation of the 5,5-dibromo byproduct is a common side reaction, particularly when using highly reactive brominating agents or an excess of the brominating reagent.
Causality: The mono-brominated product still possesses some acidity at the C-5 position, although it is significantly less acidic than the starting Meldrum's acid. Under forcing conditions or with an excess of the brominating agent, a second bromination can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dibromo byproduct.
Detailed Solutions:
-
Control Stoichiometry: Carefully measure your brominating agent and use no more than 1.05 equivalents relative to the Meldrum's acid.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.
-
Low Temperature: Perform the reaction at 0°C or below. Lower temperatures decrease the rate of the second bromination more significantly than the first.
-
Choice of Brominating Agent: As mentioned previously, NBS is generally less prone to over-bromination than elemental bromine.
Question 3: My product appears to be decomposing during storage. What are the proper storage and handling procedures for this compound?
Answer: 5-Bromo-Meldrum's acid is a relatively unstable compound and requires specific storage conditions to maintain its integrity.
Decomposition Pathways:
-
Thermal Decomposition: Like its parent compound, 5-bromo-Meldrum's acid can decompose upon heating, potentially releasing toxic and corrosive fumes. The presence of the bromine atom can lower the decomposition temperature.
-
Hydrolysis: The ester-like linkages in the dioxane ring are susceptible to hydrolysis, especially in the presence of moisture. This will lead to the opening of the ring and the formation of bromoacetic acid derivatives.
Recommended Storage and Handling:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C | Significantly slows down the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents reaction with atmospheric moisture. |
| Container | Use a tightly sealed, opaque container | Protects from moisture and light, which can catalyze decomposition. |
| Handling | Handle quickly in a dry, well-ventilated fume hood | Minimizes exposure to moisture and air. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and safety glasses | The compound is a potential irritant and its toxicological properties are not fully characterized.[3] |
Safety Note: As an alpha-halo carbonyl compound, 5-bromo-Meldrum's acid should be handled with caution as this class of compounds can be alkylating agents.
Reaction Monitoring & Characterization
Question 4: How can I effectively monitor the progress of the bromination reaction?
Answer: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.
TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material, product, and any byproducts.
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be used to visualize the compounds.
Interpreting the TLC:
-
Starting Material (Meldrum's acid): Will have a specific Rf value.
-
Product (5-Bromo-Meldrum's acid): Will have a different Rf value, typically higher than the starting material due to the increased molecular weight and altered polarity.
-
Dibromo Byproduct: Will have a still different Rf value, usually higher than the mono-bromo product.
The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Question 5: What are the expected spectroscopic data for this compound?
Answer: Spectroscopic analysis is crucial for confirming the identity and purity of your product.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | The characteristic singlet for the two C-5 protons in Meldrum's acid (around 3.7 ppm) will be absent. The spectrum will be dominated by the singlet for the two geminal methyl groups (around 1.7-1.8 ppm). |
| ¹³C NMR | The C-5 carbon signal will be shifted significantly downfield due to the electron-withdrawing effect of the bromine atom. The carbonyl carbons will appear around 160-170 ppm. |
| IR Spectroscopy | Strong carbonyl stretching bands will be present in the region of 1700-1800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). |
By carefully controlling the reaction conditions and following proper handling and storage procedures, you can successfully synthesize and utilize this compound in your research. This guide provides a starting point for troubleshooting common issues, but as with any reactive chemical, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are paramount.
References
- Meldrum, A. N. (1908). A β-lactonic acid from acetone and malonic acid. Journal of the Chemical Society, Transactions, 93, 598-601.
- McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.
- Chen, B. C., et al. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597.
- Organic Syntheses Procedure, (1981). ACYLATION OF MELDRUM'S ACID: 2,2-DIMETHYL-5-(PHENYLACETYL)-1,3-DIOXANE-4,6-DIONE. Organic Syntheses, 60, 6.
- Fisher Scientific. (2023). Safety Data Sheet for 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- Sigma-Aldrich. Product Specification for 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- PubChem. Compound Summary for 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- ChemicalBook. (2023). 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- TCI Chemicals. (2023).
- Wikipedia. (2023). Meldrum's acid.
- Gunjal Industries. (2023).
- Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES.
-
Wikipedia. (2023). Meldrum's acid. [Link]
Sources
Technical Support Center: Purification of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione by Recrystallization
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Here, we provide in-depth technical guidance and troubleshooting for the purification of this compound by recrystallization, a critical step to ensure the integrity of subsequent synthetic applications.
Introduction to the Purification Challenge
This compound, a brominated derivative of Meldrum's acid, is a valuable reagent in organic synthesis. Its purity is paramount for the success of downstream reactions. However, its purification via recrystallization is not always straightforward due to its thermal sensitivity and potential for hydrolysis. This guide offers a systematic approach to overcoming common challenges encountered during its purification.
Meldrum's acid and its derivatives are known to be thermally labile, decomposing at elevated temperatures to form reactive ketenes.[1] This characteristic necessitates careful control of heating during the recrystallization process to prevent degradation of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out," the separation of the solute as a liquid rather than a solid, is a common problem in recrystallization. It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Immediate Action: If your compound has oiled out, reheat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the flask to cool more slowly. You can do this by leaving it on the benchtop, insulated with a beaker, before moving it to an ice bath. Rapid cooling often promotes oiling out.
-
Solvent System Modification: Consider using a mixed solvent system. If you are using a single solvent, adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. For a compound like this compound, which is expected to be polar, a good starting point would be a mixture of a polar solvent (like ethanol or acetone) and a less polar solvent (like hexanes or toluene).[2]
Question: I have a low recovery of my purified product. How can I improve the yield?
Answer:
Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in the hot solvent before cooling. Any undissolved material will be filtered out with insoluble impurities, leading to lower yield.
-
Slow Cooling is Key: As with preventing oiling out, slow cooling is crucial for maximizing crystal growth and recovery. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Sufficient Chilling: Ensure the flask is thoroughly chilled in an ice bath to maximize precipitation of the product from the mother liquor.
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Question: The color of my product did not improve after recrystallization. What can I do?
Answer:
Colored impurities can be persistent. If a single recrystallization does not remove them, you may need to take additional steps.
-
Activated Charcoal Treatment: In the hot, dissolved state, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. After adding the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.
-
Column Chromatography: If recrystallization fails to yield a pure, colorless product, column chromatography may be a more suitable purification method.
Question: My recrystallized product has a low melting point and a broad melting range. What does this indicate?
Answer:
A low and broad melting point is a strong indicator of an impure compound.
-
Incomplete Removal of Impurities: This suggests that the chosen recrystallization solvent was not ideal for separating the desired compound from its impurities. Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at both temperatures.
-
Solvent Trapped in Crystals: The crystals may not be completely dry. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
-
Decomposition: As derivatives of Meldrum's acid are heat-sensitive, it's possible that some decomposition occurred during heating.[3] This would introduce impurities and lower the melting point. Ensure you are not overheating the solution or heating it for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent, a good starting point would be a solvent in which the parent compound, Meldrum's acid, is soluble, such as ethanol or acetone.[4] Given the presence of the bromine atom, the polarity of the molecule is increased. Therefore, a mixed solvent system, such as ethanol/water or acetone/hexanes, may provide the ideal solubility profile for effective purification.[2] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude product.
Q2: How can I prevent the decomposition of this compound during recrystallization?
A2: The key is to minimize the time the compound is exposed to high temperatures.
-
Use a water bath or heating mantle with precise temperature control. Avoid direct heating on a hot plate.
-
Do not exceed the boiling point of the solvent.
-
Work efficiently. Once the compound is dissolved, proceed to the cooling step without delay.
-
Consider recrystallization at a lower temperature by using a solvent with a lower boiling point, if appropriate.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. Common impurities from the bromination of Meldrum's acid could include:
-
Unreacted Meldrum's acid: This can be removed by selecting a solvent system where Meldrum's acid is more soluble than the brominated product.
-
Dibrominated product (5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione): This impurity may have different solubility characteristics that can be exploited during recrystallization.
-
Byproducts from side reactions: The specific nature of these will vary.
Q4: Is it necessary to use an inert atmosphere during the recrystallization?
A4: While not always strictly necessary for recrystallization, using an inert atmosphere (like nitrogen or argon) can help prevent potential oxidative degradation of the compound, especially if it is heated for a prolonged period.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your crude material.
1. Solvent Selection:
- Place a small amount of the crude product (approx. 50 mg) into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water, acetone/hexanes) to each test tube at room temperature. Observe the solubility.
- Gently heat the test tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound when hot.
- Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while gently heating the flask in a water bath. Add just enough hot solvent to completely dissolve the solid.
- If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
- If charcoal was added, perform a hot gravity filtration to remove it.
- Cover the flask with a watch glass and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the purified crystals under vacuum.
3. Data Presentation:
| Parameter | Recommended Value/Observation |
| Solvent System | Ethanol/Water or Acetone/Hexanes (to be optimized) |
| Heating Method | Water bath |
| Cooling Protocol | Slow cooling to room temperature, followed by ice bath |
| Expected Appearance | White to off-white crystalline solid |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for this compound.
References
-
Meldrum's acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. Retrieved January 23, 2026, from [Link]
-
Meldrum's acid. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Meldrum's acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES.
-
Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved January 23, 2026, from [Link]
- Al-Harrasi, A., Ali, A., Hussain, J., ur Rahman, N., & Csuk, R. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
-
Synthesis, Distillation, & Recrystallization. (2024, August 1). LabXchange. Retrieved January 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 23, 2026, from [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. (2020). ANU Open Research. Retrieved January 23, 2026, from [Link]
- Trost, B. M., & McDougall, P. J. (2011). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes. Accounts of Chemical Research, 44(9), 765-777.
-
-
Crystallization. (n.d.). University of California, Irvine. Retrieved January 23, 2026, from [Link]
-
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Retrieved January 23, 2026, from [Link]
- Qin, Y., et al. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal, 26(6), 1-10.
-
Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 23, 2026, from [Link]
- Atashgahi, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Solvent selection for recrystallization: An undergraduate organic experiment. (1979).
-
synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate. (2015). UiTM Institutional Repository. Retrieved January 23, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up synthesis of this important intermediate.
Introduction
This compound, a halogenated derivative of Meldrum's acid, is a versatile building block in organic synthesis. Its utility stems from the high reactivity of the C-5 position, making it a valuable precursor for the introduction of various functionalities in the development of complex molecules and active pharmaceutical ingredients.[1][2] However, the synthesis, particularly on a larger scale, can present several challenges. This guide aims to address these potential issues with practical, field-proven insights and solutions.
Core Synthesis Workflow
The synthesis of this compound is typically achieved through the direct electrophilic bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). The high acidity of the C-5 protons of Meldrum's acid facilitates this reaction.[3]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
FAQ 1: What is the most suitable brominating agent for this synthesis on a larger scale?
Answer:
For laboratory-scale synthesis, both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be effective. However, for scale-up, N-Bromosuccinimide (NBS) is often preferred for several reasons:
-
Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[4]
-
Selectivity: NBS can provide a low, steady concentration of bromine in the reaction mixture, which can help to minimize the formation of the dibrominated byproduct, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.[5]
-
Work-up: The succinimide byproduct from NBS is generally easier to remove during work-up compared to unreacted bromine and hydrogen bromide.
While elemental bromine can be used, its handling requires specialized equipment and stringent safety protocols, especially on a larger scale.
FAQ 2: My reaction is producing a significant amount of the 5,5-dibromo byproduct. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of the dibrominated species is a common side reaction. Here are several strategies to enhance the selectivity for the desired mono-brominated product:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of Meldrum's acid relative to the brominating agent can help consume the bromine species before a second bromination occurs. A good starting point is a 1.0:0.95 molar ratio of Meldrum's acid to NBS.
-
Slow Addition of Brominating Agent: Add the brominating agent (NBS or a solution of Br₂) slowly to the reaction mixture. This maintains a low concentration of the electrophile and favors mono-substitution.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature. Exothermic reactions can lead to a loss of selectivity.
-
Choice of Base (if using Br₂): If using elemental bromine, a non-nucleophilic base should be carefully chosen and added slowly to neutralize the HBr formed, which can catalyze further reactions.
| Parameter | Recommendation for High Mono-selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a slow, controlled release of bromine. |
| Stoichiometry | Slight excess of Meldrum's acid | Ensures complete consumption of the brominating agent. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
| Temperature | 0 °C to room temperature | Minimizes side reactions and decomposition. |
FAQ 3: The purity of my final product after initial isolation is low. What are the recommended purification methods?
Answer:
The primary method for purifying this compound is recrystallization .
Recommended Solvent Systems:
-
A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) is often effective.
-
Recrystallization from acetone/water has also been reported for the parent Meldrum's acid and can be a good starting point.[6]
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., dichloromethane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add a poor solvent (e.g., hexanes) to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the poor solvent.
-
Drying: Dry the crystals under vacuum.
For persistent impurities, column chromatography on silica gel can be employed, though this is less ideal for large-scale production due to cost and solvent usage.
FAQ 4: I'm observing decomposition of my product during the reaction or work-up. What are the stability considerations?
Answer:
This compound, like its parent compound, is susceptible to thermal decomposition and hydrolysis.
Key Stability Factors:
-
Thermal Stability: Avoid prolonged exposure to high temperatures. Meldrum's acid itself decomposes upon heating to produce acetone, carbon dioxide, and a ketene intermediate.[2] The brominated derivative is expected to have similar or lower thermal stability. It is recommended to keep reaction and purification temperatures as low as practically possible.
-
Hydrolytic Stability: The dioxane-dione ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Work-up procedures should ideally be performed under neutral or mildly acidic conditions. Prolonged contact with water should be avoided.
-
Light Sensitivity: While not extensively documented, halogenated organic compounds can be light-sensitive. It is good practice to protect the reaction and the final product from direct light.
Troubleshooting Decomposition:
-
Monitor Reaction Temperature: Use a reliable temperature probe and cooling bath to maintain the desired reaction temperature.
-
Minimize Reaction Time: Monitor the reaction progress by TLC or other appropriate analytical methods and proceed to work-up as soon as the reaction is complete.
-
Neutral Work-up: Use a neutral or mildly acidic aqueous wash during work-up. Avoid strong bases.
-
Storage: Store the final product in a cool, dry, and dark place, preferably under an inert atmosphere.[4][7]
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (0.95-1.0 eq) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexanes) to yield pure this compound as a solid.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][7]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood.
-
Handling of Brominating Agents: Exercise extreme caution when handling brominating agents. NBS is a lachrymator and irritant.
-
Product Handling: The final product is a halogenated organic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. (n.d.). ANU Open Research. [Link]
- MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Heterocycles.
-
meldrum's acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
- US4613671A - Process for the preparation of Meldrum's acid. (n.d.).
-
Meldrum's acid. (n.d.). Wikipedia. [Link]
- Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (n.d.).
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). PubMed Central. [Link]
-
Monobromination vs. Dibromination. (2014). Chemistry Stack Exchange. [Link]
-
Meldrum's Acid, (=2,2-Dimethyl-1,3-dioxane-4,6-dione). (2018). TCI AMERICA. [Link]
Sources
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Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as 5-bromo-Meldrum's acid). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive reagent. As a brominated derivative of the highly acidic Meldrum's acid, its reactivity is profoundly influenced by the choice of solvent.[1] Understanding these solvent effects is critical for achieving desired reaction outcomes, maximizing yields, and ensuring the stability of the reagent.
This guide provides field-proven insights through a series of troubleshooting scenarios and frequently asked questions, explaining not just the procedural steps but the fundamental chemical principles behind them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.
Issue 1: Low Yield or Slow Reaction Rate in Nucleophilic Substitution
Question: "I am attempting to react 5-bromo-Meldrum's acid with a soft nucleophile (e.g., a thiol or an amine), but the reaction is sluggish and the yield of my desired 5-substituted product is poor. I am currently using toluene as the solvent. What am I doing wrong?"
Answer:
Your choice of a nonpolar, aprotic solvent like toluene is likely the primary reason for the slow reaction rate. Reactions involving a charged or highly polar nucleophile attacking an electrophilic center often proceed through polar transition states. Nonpolar solvents cannot effectively stabilize these transition states, leading to high activation energy and slow kinetics.
Causality Explained: 5-Bromo-Meldrum's acid is a potent electrophile. For a nucleophile to effectively displace the bromide, the solvent needs to facilitate charge separation in the transition state. Furthermore, the solvent should ideally solvate the counter-ion of the nucleophile (if it's a salt) without strongly solvating the nucleophile itself, thereby maximizing its nucleophilicity.
Recommended Solution & Protocol:
Switching to a polar aprotic solvent is highly recommended. Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) are excellent choices. They possess high dielectric constants to support polar transition states and are poor hydrogen-bond donors, which leaves the nucleophile "bare" and highly reactive.
Protocol: Nucleophilic Substitution with a Thiol in DMF
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve your thiol nucleophile (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.2 eq.) in anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction and prevent potential side reactions or decomposition of the 5-bromo-Meldrum's acid.
-
Substrate Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Reaction Execution: Add the solution of 5-bromo-Meldrum's acid dropwise to the cooled nucleophile solution over 15-20 minutes. A color change is often observed.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as needed.
Issue 2: Significant Decomposition of 5-Bromo-Meldrum's Acid
Question: "I'm observing significant decomposition of my 5-bromo-Meldrum's acid, even before my main reaction starts. I'm using methanol as the solvent. Why is my reagent degrading?"
Answer:
The decomposition is almost certainly due to your use of a protic solvent like methanol. 5-Bromo-Meldrum's acid, like its parent compound, is highly susceptible to nucleophilic attack at its carbonyl carbons (C4 and C6).[2][3] Protic solvents, especially alcohols, can act as nucleophiles, leading to the opening of the dioxane-dione ring. This process is often irreversible and leads to the formation of various byproducts.
Causality Explained: The high electrophilicity of the carbonyl carbons in the Meldrum's acid framework makes them vulnerable.[4][5] Alcohols can attack these carbons, initiating a ring-opening cascade that ultimately destroys the molecule. This is a common issue with many derivatives of Meldrum's acid.[3]
Recommended Solution & Protocol:
Strictly avoid protic solvents (water, alcohols, etc.) when stability of the 5-bromo-Meldrum's acid scaffold is required. Use anhydrous aprotic solvents . For inert applications, solvents like Dichloromethane (DCM) , Chloroform (CHCl₃) , or Tetrahydrofuran (THF) are excellent choices. Ensure they are freshly distilled and dry.
Workflow Diagram: Solvent Selection for Stability
Caption: Decision workflow for solvent selection to ensure the stability of 5-bromo-Meldrum's acid.
Issue 3: Poor Selectivity in Electrophilic Bromination
Question: "I'm using 5-bromo-Meldrum's acid as an electrophilic brominating agent for an enolate. The reaction is messy, and I'm getting multiple byproducts. I'm using DMSO to ensure everything stays in solution. Could this be the problem?"
Answer:
Yes, a highly polar and coordinating solvent like DMSO can sometimes be detrimental to selectivity. While excellent for many reactions, DMSO can influence the aggregation state and reactivity of your enolate, potentially opening up different reaction pathways. Furthermore, any trace amounts of water in the DMSO can lead to hydrolysis of your starting material or product.
Causality Explained: For electrophilic bromination, the key is a clean, controlled delivery of Br⁺ to the nucleophilic carbon of the enolate. The solvent should be relatively non-coordinating to the electrophilic bromine atom. A less polar solvent often provides a "cleaner" reaction environment, minimizing side reactions by not overly stabilizing potential charged intermediates that could lead to undesired pathways.
Recommended Solution & Protocol:
Consider using a less polar, non-coordinating aprotic solvent. Tetrahydrofuran (THF) or Dichloromethane (DCM) at low temperatures are often superior choices for such transformations. They provide sufficient solubility for many organic substrates while minimizing interference with the desired electrophile-nucleophile interaction.
Protocol: Electrophilic Bromination of a Ketone Enolate in THF
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.05 eq.) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Brominating Agent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of cold, anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction & Quenching: Stir the reaction at -78 °C for 1-2 hours. Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting α-bromo ketone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of solvent polarity in reactions with 5-bromo-Meldrum's acid?
Solvent polarity plays a pivotal role by influencing both the stability of the reagent and the rate of the reaction.
-
Stability: As discussed in Troubleshooting Issue 2, polar protic solvents can react with and decompose 5-bromo-Meldrum's acid.
-
Reactivity: For reactions involving the formation of charged intermediates or polar transition states (common in nucleophilic substitutions), polar solvents are essential. They stabilize these species, lowering the activation energy and accelerating the reaction. In contrast, nonpolar solvents are preferred for reactions where charge separation is minimal.
Q2: How do I choose between a polar aprotic and a polar protic solvent?
This is a critical decision based on your specific reaction:
-
Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) when you need to dissolve polar reagents and stabilize charged transition states, especially in reactions where you are using an anionic nucleophile (e.g., SN2 reactions). These solvents enhance the reactivity of the nucleophile.
-
AVOID Polar Protic Solvents (Methanol, Ethanol, Water) unless your goal is to intentionally open the dioxane-dione ring. Their ability to act as nucleophiles and strong hydrogen-bond donors makes them generally unsuitable for preserving the structure of 5-bromo-Meldrum's acid.
Q3: Can 5-bromo-Meldrum's acid be used in two-phase solvent systems?
Yes, using a two-phase system with a phase-transfer catalyst (PTC) can be a highly effective strategy, particularly for reactions with water-soluble nucleophiles. For example, a reaction could be run in a DCM/water system with a catalyst like tetrabutylammonium bromide. The PTC transports the aqueous-phase nucleophile into the organic phase to react with the 5-bromo-Meldrum's acid, which remains protected from bulk water, thus minimizing hydrolysis.
Data Summary: Solvent Properties and Recommendations
The following table provides a quick reference for selecting an appropriate solvent based on its physical properties and the intended reaction type.
| Solvent | Dielectric Constant (ε) | Type | Recommended Use with 5-Bromo-Meldrum's Acid | Cautions |
| Dichloromethane (DCM) | 9.1 | Aprotic, Nonpolar | General purpose, electrophilic brominations | Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Ethereal | Electrophilic brominations, reactions with organometallics | Must be anhydrous; risk of peroxide formation. |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Nucleophilic substitutions | Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Excellent for nucleophilic substitutions with anionic nucleophiles | High boiling point can complicate removal. Must be anhydrous. |
| Methanol (MeOH) | 32.7 | Protic, Polar | NOT RECOMMENDED ; Causes rapid decomposition. | Avoid unless ring-opening is the desired outcome. |
| Toluene | 2.4 | Aprotic, Nonpolar | Suitable for reactions not involving polar intermediates | Poor solvent for polar reagents, leading to slow reactions. |
Reaction Pathway Diagram: Solvent-Mediated Fate of 5-Bromo-Meldrum's Acid
Caption: The influence of solvent class on the primary reaction pathways of 5-bromo-Meldrum's acid.
References
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
-
Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Ley, S. V., & Leach, A. G. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research. Available at: [Link]
-
Organic Syntheses. (n.d.). Meldrum's acid. Organic Syntheses Procedure. Available at: [Link]
-
Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Jurnal Inovasi Sains. Available at: [Link]
-
Wikipedia. (n.d.). Meldrum's acid. Wikipedia. Available at: [Link]
-
ResearchGate. (2018). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate. Available at: [Link]
-
Ley, S. V., & Leach, A. G. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. Available at: [Link]
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Ivanov, A. S., & Zofia, E. K. (2015). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo vs. 5-Alkyl Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands out as a remarkably versatile building block. Its high acidity and tunable reactivity have made it a cornerstone for the construction of complex molecular architectures.[1][2] The functionalization at the C-5 position, in particular, opens a gateway to a diverse array of derivatives with distinct chemical behaviors. This guide provides an in-depth, objective comparison of the reactivity of two key classes of these derivatives: 5-bromo Meldrum's acid and 5-alkyl Meldrum's acid. Understanding the nuanced differences in their electronic and steric profiles is paramount for designing efficient synthetic strategies and unlocking their full potential in medicinal chemistry and materials science.
The Crux of the Matter: Electronic and Steric Divergence
The reactivity of 5-substituted Meldrum's acid derivatives is fundamentally governed by the nature of the substituent at the C-5 position. The stark contrast between an electron-withdrawing bromine atom and an electron-donating, sterically more demanding alkyl group dictates the electrophilic and nucleophilic character of the molecule, thereby influencing its reaction pathways.
5-Bromo Meldrum's Acid: The Electrophilic Workhorse
The presence of the highly electronegative bromine atom significantly alters the electronic landscape of the Meldrum's acid core. This inductive electron withdrawal enhances the electrophilicity of the C-5 carbon, making it a prime target for nucleophilic attack. This heightened reactivity allows for a range of substitution reactions where the bromide acts as a good leaving group.
5-Alkyl Meldrum's Acid: The Nucleophilic and Sterically Influenced Partner
In contrast, alkyl groups are electron-donating and introduce greater steric bulk around the C-5 position. The electron-donating nature slightly diminishes the acidity of the remaining C-5 proton (in the case of mono-alkylation) compared to the parent Meldrum's acid.[3] However, the deprotonated 5-alkyl Meldrum's acid anion remains a potent nucleophile, readily participating in reactions such as further alkylations and condensations.[4] The steric hindrance imposed by the alkyl group can play a significant role in dictating the regioselectivity and stereoselectivity of subsequent transformations.
Head-to-Head: A Comparative Analysis of Key Reactions
To illustrate the practical implications of these differences, we will now compare the performance of 5-bromo and 5-alkyl Meldrum's acid derivatives in analogous chemical transformations.
Nucleophilic Substitution: A Clear Win for 5-Bromo Derivatives
In nucleophilic substitution reactions at the C-5 position, 5-bromo Meldrum's acid exhibits significantly higher reactivity. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom more susceptible to attack by a wide range of nucleophiles.
| Reactant | Nucleophile | Product | Typical Yield | Reference |
| 5-Bromo Meldrum's Acid | Phenols, Thiols, Amines | 5-Substituted Meldrum's Acid | Good to Excellent | [3] |
| 5-Alkyl Meldrum's Acid | N/A (not a leaving group) | No Reaction | - | - |
This disparity in reactivity is a direct consequence of the leaving group ability of the bromide ion, a stark contrast to the non-leaving nature of an alkyl group under typical nucleophilic substitution conditions.
Knoevenagel Condensation: A Playground for 5-Alkyl Derivatives
The Knoevenagel condensation, a cornerstone of C-C bond formation, typically involves the reaction of an active methylene compound with a carbonyl group.[1] While the parent Meldrum's acid is highly effective in this reaction, 5-alkyl derivatives can also participate, albeit with some notable differences. The enolate generated from a 5-alkyl Meldrum's acid can react with aldehydes and ketones, leading to the formation of more complex alkylidene products.
| Meldrum's Acid Derivative | Carbonyl Compound | Product | Typical Yield | Reference |
| Meldrum's Acid | Aryl Aldehydes | 5-Arylidene Meldrum's Acid | 45-94% | [1] |
| 5-Alkyl Meldrum's Acid | Aldehydes/Ketones | 5-(1-Hydroxyalkyl)-5-alkyl Meldrum's Acid (after reduction) | Varies | [5] |
The reactivity of 5-alkyl Meldrum's acid in Knoevenagel-type reactions is influenced by the steric bulk of the alkyl group, which can affect the approach of the carbonyl compound.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis and application of these derivatives, we present detailed, step-by-step methodologies for their preparation and subsequent reactions.
Synthesis of Meldrum's Acid
A foundational starting material, Meldrum's acid can be synthesized through the condensation of malonic acid and acetone.[1]
Protocol:
-
To a stirred solution of malonic acid (1.0 eq) in acetone and acetic anhydride, cool the mixture to 0-5°C.
-
Slowly add concentrated sulfuric acid dropwise.
-
Allow the reaction to proceed, monitoring for the formation of a white crystalline solid.
-
Isolate the product by filtration and wash with cold water.
-
Recrystallize from a suitable solvent system (e.g., acetone/hexane) to obtain pure Meldrum's acid.[1]
Synthesis of 5-Alkyl Meldrum's Acid (General Procedure)
The alkylation of Meldrum's acid provides a straightforward route to its 5-alkyl derivatives.[4]
Protocol:
-
To a solution of Meldrum's acid (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 1.3 eq).
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and monitor for completion (typically 12 hours).
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
A specific, validated protocol for the direct mono-bromination of Meldrum's acid was not explicitly found in the provided search results. However, based on general chemical principles, a plausible synthetic route would involve the reaction of the enolate of Meldrum's acid with a suitable brominating agent like N-bromosuccinimide (NBS).
Hypothetical Protocol:
-
Dissolve Meldrum's acid (1.0 eq) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂).
-
Add a non-nucleophilic base (e.g., triethylamine or DBU) to generate the enolate.
-
Slowly add a solution of N-bromosuccinimide (1.0 eq) in the same solvent at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NBS.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by chromatography to isolate 5-bromo Meldrum's acid.
Mechanistic Insights: A Visual Explanation
To further elucidate the differing reactivity, the following diagrams illustrate the key mechanistic pathways.
Caption: Synthesis of 5-alkyl Meldrum's acid via alkylation.
Conclusion: Choosing the Right Tool for the Job
The choice between 5-bromo and 5-alkyl Meldrum's acid derivatives is dictated by the desired synthetic outcome.
-
For nucleophilic substitution at the C-5 position , 5-bromo Meldrum's acid is the superior choice due to the excellent leaving group ability of the bromide ion. This makes it a valuable intermediate for introducing a wide variety of functional groups at this position.
-
For reactions where the C-5 substituent is to be retained and act as a nucleophilic or sterically directing group , 5-alkyl Meldrum's acid derivatives are the preferred reagents. They are instrumental in building more complex carbon skeletons through reactions like Knoevenagel condensations and further alkylations.
By understanding the fundamental principles of their reactivity, researchers can strategically employ these powerful synthetic intermediates to access novel and complex molecules with applications spanning from drug discovery to materials science.
References
-
Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440–454. [Link]
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]
- Chen, B.-C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529-597.
- Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum’s acid: advances in the synthesis of condensed pyrans and pyridines. Molecular Diversity, 13(4), 399–419.
-
Su, W., & Sharpless, K. B. (2023). Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 28(8), 3534. [Link]
-
Ristovski, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. [Link]
-
Gunjal, S. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. [Link]
- McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.
-
Wikipedia contributors. (2023). Meldrum's acid. Wikipedia, The Free Encyclopedia. [Link]
-
Ivanov, A. S., & Zotova, M. A. (2022). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum’s Acid with HCHO and Primary Amines. Molecules, 27(22), 7805. [Link]
-
Molnár, M., & Pápai, B. (2021). Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry, 19(35), 7556-7568. [Link]
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- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
Efficacy of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Asymmetric Synthesis: A Comparative Guide and Strategic Outlook
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective methods to construct chiral molecules is paramount. This guide delves into the efficacy of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione in the realm of asymmetric synthesis. While direct applications of this specific reagent as a chiral electrophilic bromine source are not extensively documented, its parent scaffold, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a cornerstone of modern organic synthesis due to its remarkable acidity and versatile reactivity.[1][2]
This guide, therefore, adopts a strategic and forward-looking perspective. We will first explore the untapped potential of this compound as a chiral building block and propose a robust strategy for its enantioselective synthesis. Subsequently, we will provide a comparative analysis against established asymmetric bromination techniques, supported by experimental insights and protocols.
The Strategic Pivot: From Reagent to Chiral Building Block
A comprehensive survey of the current literature reveals a notable scarcity of studies employing this compound directly as a chiral brominating agent for asymmetric transformations. However, the inherent reactivity of the Meldrum's acid framework presents a compelling alternative: the asymmetric synthesis of chiral this compound itself. This chiral, brominated derivative can then serve as a valuable electrophilic building block for the construction of more complex stereodefined molecules.
The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) facilitates the formation of a stabilized enolate, which can be intercepted by an electrophilic bromine source.[1] The key to inducing asymmetry lies in performing this bromination in the presence of a chiral catalyst that can effectively shield one face of the prochiral enolate.
Proposed Organocatalytic Enantioselective Bromination
Organocatalysis has emerged as a powerful strategy for asymmetric α-functionalization of carbonyl compounds.[3] We propose a pathway for the enantioselective synthesis of this compound using a chiral amine catalyst, such as a derivative of a cinchona alkaloid or a proline-based catalyst, in conjunction with a suitable electrophilic bromine source like N-Bromosuccinimide (NBS).
The proposed catalytic cycle is depicted below:
Caption: Proposed mechanism for organocatalytic asymmetric bromination.
In this proposed mechanism, the chiral amine catalyst deprotonates Meldrum's acid to form a chiral ion pair. The steric environment created by the catalyst directs the approach of the electrophilic bromine source (e.g., NBS) to one face of the enolate, leading to the formation of one enantiomer of the product in excess.
Experimental Protocol: A Plausible Pathway
The following is a detailed, representative protocol for the proposed enantioselective bromination. This protocol is based on established methods for the asymmetric α-halogenation of active methylene compounds.
Protocol: Enantioselective Synthesis of (S)-5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
N-Bromosuccinimide (NBS)
-
(9S)-9-Amino-9-deoxy-epi-cinchonine derived thiourea catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Meldrum's acid (1.0 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.05 mmol, 5 mol%).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the reaction mixture to -20 °C in a cryocooler.
-
Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Comparison with Alternative Asymmetric Bromination Methods
While the direct asymmetric bromination of Meldrum's acid is a promising but less-explored route, several other strategies exist for the synthesis of chiral α-bromo carbonyl compounds. A comparison is essential for researchers to select the most appropriate method for their specific target.
| Method | Brominating Agent | Chiral Source | Advantages | Disadvantages |
| Proposed Method | NBS | Chiral Organocatalyst (e.g., thiourea) | Potentially high enantioselectivity; metal-free; mild reaction conditions. | Substrate scope and optimal catalyst for this specific substrate need to be determined. |
| Organocatalytic α-Bromination of Aldehydes/Ketones | NBS, DBDMH | Chiral amines (e.g., proline derivatives) | Well-established for a range of aldehydes and ketones; high ee achievable.[4] | Not directly applicable to Meldrum's acid; requires a different substrate class. |
| Phase-Transfer Catalysis | KBr/Oxone® | Chiral Quaternary Ammonium Salts | Uses inexpensive bromine sources; scalable. | May require optimization of reaction conditions; ee can be variable. |
| Metal-Catalyzed Bromination | NBS, Br₂ | Chiral Ligand-Metal Complex (e.g., Cu, Pd) | High turnover numbers; potential for high enantioselectivity. | Risk of metal contamination in the final product; may require inert atmosphere. |
Synthetic Utility of Chiral this compound
The enantiomerically enriched 5-bromo derivative is a versatile chiral building block. The C-Br bond can be substituted by a variety of nucleophiles in an Sₙ2-type reaction, potentially with inversion of stereochemistry, allowing access to a wide range of chiral 5-substituted Meldrum's acid derivatives. These can then be further transformed into valuable chiral β-amino acids, β-hydroxy acids, and other complex molecules.
Caption: Synthetic pathways utilizing the chiral 5-bromo derivative.
Conclusion and Future Outlook
While this compound has not yet been established as a mainstream reagent for asymmetric synthesis, its potential as a chiral building block is significant. The proposed organocatalytic enantioselective bromination of Meldrum's acid offers a plausible and promising route to access this valuable intermediate. This strategy leverages the well-understood reactivity of both Meldrum's acid and modern organocatalysts.
Further research is warranted to optimize the proposed enantioselective bromination, explore the scope of suitable chiral catalysts, and demonstrate the synthetic utility of the resulting chiral 5-bromo derivative. The development of this methodology would provide the scientific community with a valuable new tool for the construction of complex, stereodefined molecules, with potential applications in drug discovery and materials science.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
